molecular formula C14H19N3O2 B2534259 N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide CAS No. 1225177-18-3

N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B2534259
CAS RN: 1225177-18-3
M. Wt: 261.325
InChI Key: DEZOBKXARDOVKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(2-Aminoethyl)-N’-(6-substituted-2-benzothiazolyl)urea and its salt compounds can be synthesized through various chemical reactions . A method involves the N-acyliminium ion chemistry, where 2-substituted and 2,5-disubstituted piperazine-3,6-diones are synthesized from alpha-amino acids .


Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)ethanolamine has been elucidated . It has a molecular formula of C4H12N2O and an average mass of 104.151 Da .


Chemical Reactions Analysis

N-(2-Aminoethyl)piperazine neutralizes acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

The physical properties of N-(2-Aminoethyl)piperazine derivatives, such as thermal behavior, are essential for their practical applications. Research on compounds like N,N,N’,N’-tetra (2-cyanoethyl)-1,4-bis (3-aminopropyl)piperazine highlights their thermal stability, which is crucial for their usage in various industrial processes.

Scientific Research Applications

Crystal Structure and Molecular Analysis

The structural investigation of related compounds demonstrates the significance of specific molecular configurations in scientific research. For instance, the crystal and molecular structure analysis of a related compound, N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, highlights the importance of the type III β-turn conformation in peptides. This structure, which includes a proline residue at position 3 of the β-turn, provides insights into the role of amino acid residues in initiating specific conformations, crucial for understanding protein folding and function (Prasad et al., 1979).

Synthesis and Potential Biological Activity

Research into the synthesis of new compounds reveals the potential biological activity of related pyrrolidinones. The creation of polysubstituted pyrrolidinones, through the reaction of succinic anhydride and N-benzylidene-benzylamine, leads to compounds that incorporate both a pyrrolidinone part and other nitrogen-containing heterocyclic fragments. These compounds are of pharmacological interest, indicating the versatility of N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide in synthesizing biologically active molecules (Burdzhiev & Stanoeva, 2008).

Antiarrhythmic Agents

The structural flexibility of compounds related to this compound is exploited in the development of new antiarrhythmic agents. Specifically, modifications to the primary amino group of the side chain through acylation or alkylation result in compounds with significant activity against aconitine-induced arrhythmia. This research demonstrates the potential therapeutic applications of these compounds in treating cardiac arrhythmias, with several showing higher activity and better chemotherapeutic indices than quinidine (Hankovszky et al., 1986).

Neuroleptic Activity

In the quest for effective neuroleptics, benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines have been synthesized and evaluated for their potential neuroleptic activity. Among these, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide stands out for its potent inhibitory effects on apomorphine-induced stereotyped behavior in rats. This compound, significantly more potent than metoclopramide, highlights the therapeutic potential of structurally related compounds for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Mechanism of Action

N-(2-Aminoethyl)-1-aziridineethanamine is an experimental ACE2 inhibitor for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome . It may inhibit ACE2, preventing these actions from occurring .

Safety and Hazards

N-(2-Aminoethyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c15-6-7-16-14(19)12-8-13(18)17(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZOBKXARDOVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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